molecular formula C13H22N4O B6647183 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine

4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine

Cat. No. B6647183
M. Wt: 250.34 g/mol
InChI Key: GZRGPCAJDMWMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine, also known as DMOG, is a chemical compound with a molecular formula of C9H18N4O. It is a hypoxia-mimetic agent that is widely used in scientific research to study the effects of low oxygen levels on cells and tissues. DMOG is a potent inhibitor of prolyl hydroxylase enzymes, which play a crucial role in the regulation of hypoxia-inducible factor (HIF) transcription factors.

Mechanism of Action

4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine inhibits prolyl hydroxylase enzymes, which catalyze the hydroxylation of proline residues in the HIF-α subunit. Hydroxylation of proline residues targets HIF-α for degradation by the von Hippel-Lindau (VHL) protein complex. Inhibition of prolyl hydroxylase enzymes by 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine stabilizes HIF-α, leading to the activation of HIF transcription factors and the upregulation of HIF target genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine are largely mediated by the activation of HIF transcription factors. HIFs regulate the expression of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival under low oxygen conditions. 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has been shown to induce angiogenesis in vitro and in vivo, increase erythropoietin production, and enhance glucose uptake and metabolism in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine in lab experiments is its ability to mimic hypoxia-like conditions without the need for specialized equipment or facilities. 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine can be easily added to cell culture media or injected into animals to induce hypoxia-like conditions. However, one of the limitations of using 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine is its non-specificity, as it can also inhibit other prolyl hydroxylase enzymes that are not involved in the regulation of HIF transcription factors.

Future Directions

There are several future directions for research on 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine. One area of interest is the development of more specific inhibitors of prolyl hydroxylase enzymes that target only the enzymes involved in the regulation of HIF transcription factors. Another area of interest is the development of new hypoxia-mimetic agents that can induce hypoxia-like conditions in cells and tissues more effectively than 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine and its potential applications in the treatment of various diseases.

Synthesis Methods

4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine can be synthesized using a variety of methods, including the reaction of 2,4-diaminopyrimidine with 2,2-dimethyloxirane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. Other methods include the reaction of 2,4-diaminopyrimidine with ethylene oxide or propylene oxide in the presence of a base, or the reaction of 2,4-diaminopyrimidine with an alkyl halide in the presence of a base.

Scientific Research Applications

4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine is widely used in scientific research to study the effects of hypoxia on cells and tissues. It is a potent inhibitor of prolyl hydroxylase enzymes, which play a crucial role in the regulation of HIF transcription factors. HIFs are transcription factors that regulate the expression of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival under low oxygen conditions. 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine can be used to induce hypoxia-like conditions in cells and tissues, allowing researchers to study the effects of low oxygen levels on various cellular processes.

properties

IUPAC Name

4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-13(2)9-10(6-8-18-13)15-11-5-7-14-12(16-11)17(3)4/h5,7,10H,6,8-9H2,1-4H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRGPCAJDMWMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NC2=NC(=NC=C2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine

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